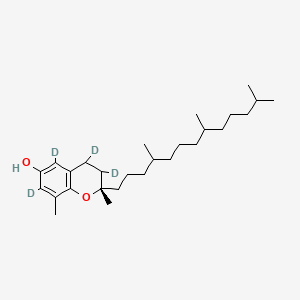
(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers) is a deuterium-labeled form of (2RS,4R,8R)-Delta-Tocopherol. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Delta-Tocopherol is one of the naturally occurring forms of Vitamin E, known for its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4R,8R)-Delta-Tocopherol-d4 involves the incorporation of deuterium atoms into the Delta-Tocopherol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of (2RS,4R,8R)-Delta-Tocopherol-d4 may involve large-scale synthesis using deuterated starting materials. The process includes purification steps to isolate the desired diastereomers and ensure the high purity of the final product. Techniques such as chromatography and crystallization are commonly employed in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
(2RS,4R,8R)-Delta-Tocopherol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of Delta-Tocopherol, as well as substituted derivatives. These products can have different properties and applications depending on the nature of the reaction.
Aplicaciones Científicas De Investigación
(2RS,4R,8R)-Delta-Tocopherol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Vitamin E.
Biology: Employed in research on the antioxidant properties of Vitamin E and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (2RS,4R,8R)-Delta-Tocopherol-d4 involves its antioxidant properties. The compound can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include cellular membranes and lipids, where the compound can prevent lipid peroxidation and maintain membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Tocopherol: Another form of Vitamin E with similar antioxidant properties.
Gamma-Tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Delta-Tocopherol: The non-deuterated form of the compound, commonly found in nature.
Uniqueness
(2RS,4R,8R)-Delta-Tocopherol-d4 is unique due to the presence of deuterium atoms, which make it a valuable tool in research involving isotopic labeling. The deuterium atoms provide stability and allow for precise tracking of the compound in various biological and chemical processes.
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
(2S)-3,4,5,7-tetradeuterio-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21?,22?,27-/m0/s1/i15D,17D,18D,19D/t15?,17?,21?,22?,27- |
Clave InChI |
GZIFEOYASATJEH-XYBVZSFWSA-N |
SMILES isomérico |
[2H]C1C([C@](OC2=C1C(=C(C(=C2C)[2H])O)[2H])(C)CCCC(C)CCCC(C)CCCC(C)C)[2H] |
SMILES canónico |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
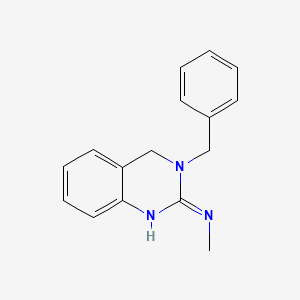
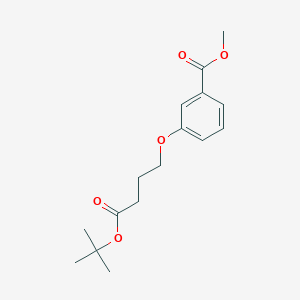
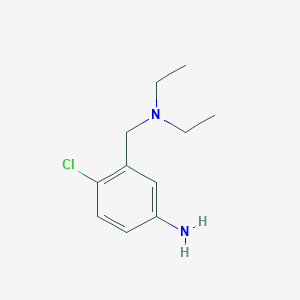

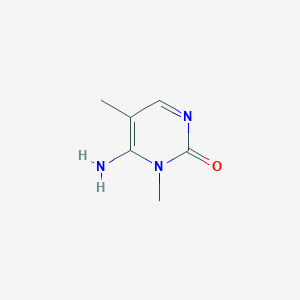
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
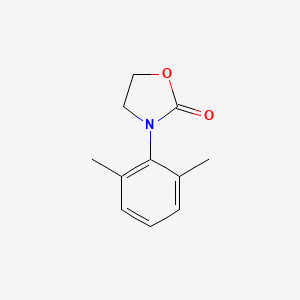
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
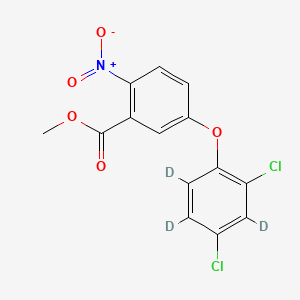
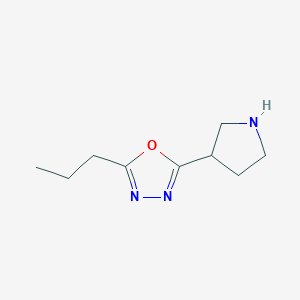
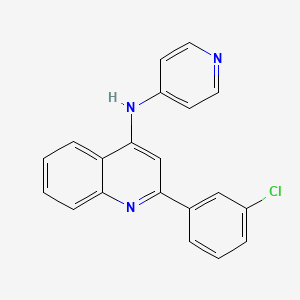
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

